molecular formula C17H13N3S B13881322 N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine

N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine

Cat. No.: B13881322
M. Wt: 291.4 g/mol
InChI Key: KVCQUEAIOJAJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-1benzothiolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a benzothiophene ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1benzothiolo[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Benzothiophene Ring: The initial step involves the synthesis of the benzothiophene ring. This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Formation of the Pyrimidine Ring: The benzothiophene intermediate is then reacted with a suitable nitrile or amidine to form the pyrimidine ring. This step often requires the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Substitution Reaction: The final step involves the substitution of the pyrimidine ring with the 2-methylphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using 2-methylphenylamine and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of N-(2-methylphenyl)-1benzothiolo[2,3-d]pyrimidin-4-amine may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-methylphenyl)-benzothiolo[2,3-d]pyrimidin-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene and pyrimidine rings.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methylphenyl)-1benzothiolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1benzothiolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-amine
  • N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

N-(2-methylphenyl)-1benzothiolo[2,3-d]pyrimidin-4-amine is unique due to the specific substitution pattern on the benzothiophene and pyrimidine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H13N3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13N3S/c1-11-6-2-4-8-13(11)20-16-15-12-7-3-5-9-14(12)21-17(15)19-10-18-16/h2-10H,1H3,(H,18,19,20)

InChI Key

KVCQUEAIOJAJIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C4=CC=CC=C4SC3=NC=N2

Origin of Product

United States

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